![molecular formula C12H14N6O3S2 B4644050 N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4644050.png)
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
説明
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as Darapladib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Darapladib is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that is involved in the development and progression of atherosclerosis.
作用機序
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of Lp-PLA2 by binding to a specific site on the enzyme. Lp-PLA2 is an enzyme that is produced by macrophages and is found in atherosclerotic plaques. The enzyme hydrolyzes oxidized phospholipids that are present in these plaques, leading to the formation of pro-inflammatory and pro-atherogenic molecules. N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide binds to a specific site on the enzyme and inhibits its activity, thereby reducing the formation of these pro-inflammatory and pro-atherogenic molecules.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models. In addition, N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to reduce the levels of circulating biomarkers of inflammation and oxidative stress, which are associated with the development and progression of atherosclerosis. N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to improve endothelial function, which is an important factor in the development and progression of atherosclerosis.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. In addition, it has a well-defined mechanism of action and has been extensively studied in animal models. However, N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide also has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing in animal models. In addition, it has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. One direction is to investigate its potential therapeutic applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of atherosclerosis. Finally, there is a need for further studies to investigate the long-term safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in humans.
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis. It inhibits the activity of Lp-PLA2, an enzyme that is involved in the development and progression of atherosclerosis. N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, including investigating its potential therapeutic applications in other inflammatory diseases and its potential use in combination with other drugs for the treatment of atherosclerosis.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that is characterized by the accumulation of lipid-rich plaques in the walls of arteries. Lp-PLA2 is an enzyme that is involved in the development and progression of atherosclerosis by promoting the formation of these plaques. N-[4-(aminosulfonyl)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of Lp-PLA2 and has been shown to reduce the formation of these plaques in animal models.
特性
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S2/c13-9-5-10(14)18-12(17-9)22-6-11(19)16-7-1-3-8(4-2-7)23(15,20)21/h1-5H,6H2,(H,16,19)(H2,15,20,21)(H4,13,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONGEYKULBMCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。